molecular formula C24H17F2N3O B2369668 8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-63-5

8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2369668
CAS No.: 866349-63-5
M. Wt: 401.417
InChI Key: ISEOPGKJMLTDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic quinoline derivative supplied for research purposes exclusively. This compound belongs to the pyrazolo[4,3-c]quinoline chemical class, which has garnered significant attention in medicinal chemistry for its potent biological activities . Structural analogs within this family have demonstrated remarkable anti-inflammatory properties by effectively inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages . The mechanism of action is associated with the suppression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . The specific molecular architecture of this compound, featuring fluorine atoms and a methoxybenzyl group, is designed to optimize pharmacological properties and target interaction. Researchers can leverage this compound as a key chemical tool for exploring novel pathways in inflammation biology and for advancing the development of new therapeutic agents. For research use only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-19-4-2-3-15(11-19)13-29-14-21-23(16-5-7-17(25)8-6-16)27-28-24(21)20-12-18(26)9-10-22(20)29/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEOPGKJMLTDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluorine and methoxybenzyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized pyrazoloquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure.

Potential Therapeutic Areas :

  • Anticancer Activity : Research indicates that pyrazoloquinolines exhibit cytotoxic effects against several cancer cell lines. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    A549 (Lung Cancer)12
    HeLa (Cervical Cancer)10
  • Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit nitric oxide production and reduce inflammation markers in cellular models, suggesting its potential as an anti-inflammatory agent.

The compound is being studied for its biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest efficacy against various bacterial strains.
  • Antiviral Properties : Investigations are ongoing to evaluate its potential against viral infections.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of pyrazoloquinolines has revealed that specific substitutions on the phenyl rings significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances efficacy against cancer cells.

Case Study 1: Anticancer Activity

In a comparative study, derivatives of pyrazolo[4,3-c]quinoline were tested for their anticancer properties. The study highlighted that modifications at the 8-position influenced the potency of the compounds significantly.

Findings :

  • Compounds with halogen substitutions exhibited higher cytotoxicity compared to those without.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.

Compound TestedIC50 (µM)
Compound A0.39
Compound B0.45
Compound C0.50

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxybenzyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical interactions that result in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazolo[4,3-c]quinoline core: Provides rigidity and aromaticity, enhancing binding affinity to target proteins.
  • 8-Fluoro substituent : Increases lipophilicity and metabolic stability.
  • 3-(4-Fluorophenyl) group : Enhances electronic effects and receptor interactions.
  • 5-[(3-Methoxyphenyl)methyl] side chain : Modulates solubility and steric bulk, influencing selectivity .

Pharmacological Relevance:

Pyrazolo[4,3-c]quinolines are documented for anticancer, anti-inflammatory, and anxiolytic activities. The fluorinated and methoxy-substituted derivatives, like the target compound, often exhibit improved pharmacokinetic profiles and target specificity .

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 8-F, 3-(4-FC6H4), 5-(3-MeO-C6H4-CH2) 403.4 (calculated) Balanced lipophilicity and electronic modulation.
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline 8-F, 3-(4-Me-C6H4), 5-(2-F-C6H4-CH2) 385.4 Reduced methoxy group; higher logP (4.8) due to methyl and 2-F substituents.
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 7,8-diOMe, 3-(4-FC6H4), 5-(4-Me-C6H4-CH2) ~425 (estimated) Additional methoxy groups enhance polarity but may reduce BBB penetration.
5-(4-Fluorophenyl)-4-(3-methoxyphenol)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine (5e) Pyrano[2,3-c]pyrazole core, 5-(4-FC6H4), 4-(3-MeO-C6H4-OH) ~380 (estimated) Different core structure with reduced aromaticity; potential for H-bonding.
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline Dioxino-fused core, 3-(4-EtC6H4), 5-(3-F-C6H4-CH2) ~435 (estimated) Fused dioxane ring increases solubility but complicates synthesis.

Pharmacological Activity Comparisons

Compound Class Biological Activity Key Findings
Pyrazolo[4,3-c]quinolines Anticancer (e.g., inhibition of kinase pathways), anxiolytic (CGS-9896 analog) Target compound’s 3-methoxybenzyl group may enhance COX-2 selectivity .
Pyrano[2,3-c]pyrazoles Anti-inflammatory, antimicrobial Compound 5e showed moderate COX-2 inhibition (IC50 ~1.2 µM) but lower metabolic stability.
Dioxino-Fused Derivatives GPCR modulation (e.g., GPR35/NTR1 agonism) Compound from demonstrated sub-micromolar activity in GPCR assays but limited oral bioavailability.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine atoms at positions 3 and 8 reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Synthetic Complexity : The 3-methoxybenzyl group introduces steric hindrance, requiring optimized coupling conditions (e.g., Claisen-Schmidt condensation) .

Biological Activity

The compound 8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (referred to as Compound A ) belongs to the pyrazoloquinoline class of compounds, which have garnered attention for their diverse biological activities, particularly in anti-inflammatory and anticancer contexts. This article synthesizes current research findings regarding the biological activity of Compound A, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

Compound A is characterized by the following structural formula:

C22H19F2N3O\text{C}_{22}\text{H}_{19}\text{F}_2\text{N}_3\text{O}

Research indicates that compounds in the pyrazolo[4,3-c]quinoline family exhibit significant anti-inflammatory properties. Specifically, studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in inflammatory responses .

Inhibition of Nitric Oxide Production

In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, Compound A demonstrated potent inhibition of LPS-induced NO production with an IC50 value comparable to established anti-inflammatory agents .

CompoundIC50 (μM)Mechanism of Action
Compound A0.39Inhibition of iNOS and COX-2
Positive Control (1400 W)0.35iNOS inhibitor

Cytotoxicity Assessment

While exhibiting anti-inflammatory effects, it is crucial to assess the cytotoxicity of Compound A. The same study reported that at higher concentrations (10 μM), cytotoxicity was observed, with a survival rate of RAW 264.7 cells dropping to 9%. This highlights a potential trade-off between efficacy and safety that must be addressed in further studies .

Case Studies and Research Findings

  • Anti-Cancer Activity : Beyond its anti-inflammatory effects, pyrazolo[4,3-c]quinoline derivatives have shown promise as anticancer agents. For instance, derivatives have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation through apoptosis induction mechanisms .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo[4,3-c]quinolines suggests that substituents on the phenyl rings significantly influence biological activity. Electron-donating groups at specific positions enhance inhibitory effects on NO production while reducing cytotoxicity .

Q & A

Q. What are the established synthetic routes for 8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (a common starting material) undergoes nucleophilic substitution with fluorophenyl groups, followed by cyclization to form the pyrazoloquinoline core . Methoxyphenylmethyl substituents are introduced via alkylation or Suzuki coupling, requiring precise temperature control (70–90°C) and catalysts like Pd(PPh₃)₄ . Yield optimization often depends on solvent choice (e.g., DMF for polar intermediates) and inert atmospheres to prevent oxidation. Evidence from analogous compounds shows yields ranging from 50–70% under optimized conditions .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of fluorophenyl groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₄H₁₇F₂N₃O) and detects fragmentation patterns .
  • X-ray Crystallography: Resolves bond lengths and torsional angles in the pyrazoloquinoline core. Orthorhombic crystal systems (space group P2₁2₁2₁) are common, with intermolecular π-π stacking observed in the solid state .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of pyrazoloquinoline derivatives?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enabling uniform heating and enhancing reaction kinetics. For example, cyclization steps achieve >90% conversion in microwave reactors at 100°C, compared to 60–70% in conventional reflux . This method also minimizes side products like dehalogenated byproducts, which are common in thermal reactions .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility) or off-target interactions. To address this:

  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Target Validation: Employ CRISPR-Cas9 knockout models to confirm specificity for enzymes like cyclooxygenase-2 (COX-2) .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to in vivo effects .

Q. How do halogen substituents (F, Cl) and methoxy groups modulate binding to biological targets?

  • Fluorine: Enhances binding via hydrophobic interactions and electron-withdrawing effects, improving affinity for ATP-binding pockets (e.g., kinase inhibitors) .
  • Methoxy Groups: Increase solubility and stabilize hydrogen bonds with polar residues (e.g., Ser530 in COX-2) . Structure-activity relationship (SAR) studies on analogs show that para-substituted fluorophenyl groups improve IC₅₀ values by 2–3 fold compared to unsubstituted derivatives .

Q. What experimental approaches validate the mechanism of action in enzyme inhibition?

  • Kinetic Assays: Measure IC₅₀ and Ki values using fluorogenic substrates (e.g., fluorocoxib A for COX-2) .
  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, which are cross-validated with mutagenesis data (e.g., Ala mutations in active sites) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. How can researchers address low reproducibility in synthetic protocols?

  • Parameter Standardization: Document exact equivalents of reagents (e.g., 1.2 eq NaH for deprotonation) and moisture-sensitive steps .
  • Intermediate Characterization: Use TLC and HPLC to track reaction progress and isolate pure intermediates .
  • Collaborative Validation: Reproduce results across labs with shared batches of starting materials .

Methodological Notes

  • Data Interpretation: Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
  • Crystallization: Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
  • Biological Assays: Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .

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